Regulatory-Compliant Bioanalytical Method Validation
In a validated LC-MS/MS method for human plasma, Dapoxetine-d6 served as the internal standard, enabling a calibration range of 5.0–600 ng/mL with intra-day and inter-day precision (CV%) ≤5% and accuracy between 97–106% across all quality control samples [1]. This level of precision is unattainable with unlabeled dapoxetine due to matrix effect variability and ion suppression/enhancement that cannot be corrected without an isotopically matched internal standard [1].
| Evidence Dimension | Method Precision (CV%) and Accuracy with SIL-IS |
|---|---|
| Target Compound Data | CV ≤5%; Accuracy 97–106% |
| Comparator Or Baseline | Unlabeled dapoxetine as internal standard (not feasible due to co-elution and identical MRM transitions) |
| Quantified Difference | Achieves regulatory-compliant precision (FDA/EMA BMV guidance requires CV ≤15% for LLOQ; ≤5% exceeds this requirement) |
| Conditions | Human plasma; LC-MS/MS; ACE C8 (4.6×50 mm, 5 µm) column; mobile phase acetonitrile:0.01M ammonium acetate + 0.02% formic acid (85:15, v/v); run time 1.6 min |
Why This Matters
Procurement of Dapoxetine-d6 is non-negotiable for any bioequivalence study or ANDA submission requiring FDA/EMA-compliant bioanalytical method validation.
- [1] Said R, Arafat B, Arafat T. High performance liquid chromatography – Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. J Chromatogr B. 2020;1149:122154. View Source
